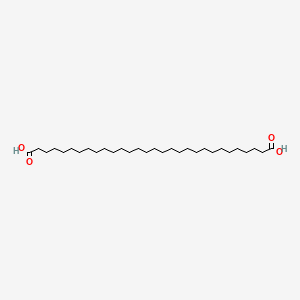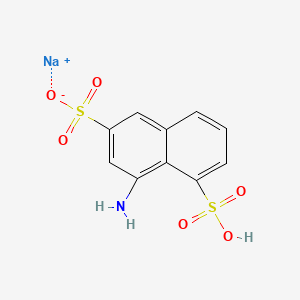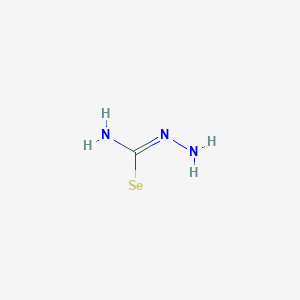
Selenosemicarbazide
Descripción general
Descripción
Selenosemicarbazide is an organoselenium compound that contains the functional group Se=C-NH-NH2 It is a derivative of semicarbazide, where the oxygen atom is replaced by a selenium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Selenosemicarbazide can be synthesized through the acid-catalyzed condensation reaction between ketones and hydrazine hydrate in the presence of potassium selenocyanate . Another method involves the condensation of this compound with (hetero) aromatic carbaldehydes to form selenosemicarbazones . Additionally, aroyl-selenosemicarbazide derivatives can be prepared by acylation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Selenosemicarbazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenosemicarbazones.
Reduction: It can be reduced to form selenohydrazides.
Substitution: this compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include selenosemicarbazones, selenohydrazides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Selenosemicarbazide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which selenosemicarbazide exerts its effects involves the generation of oxidative stress in cells. This oxidative stress leads to the down-regulation of heat shock proteins, such as HSP90AA1, and their client proteins, including PIM1 and AKT1 . These proteins are crucial for tumor progression, and their down-regulation results in the inhibition of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Thiosemicarbazide: Similar to selenosemicarbazide but contains sulfur instead of selenium. It also exhibits anticancer properties.
Acylselenoureas: Contain the Y–NHC(Se)–Z unit and are used as ligands in coordination chemistry.
Selenocarbamate Esters: Another class of selenium-containing compounds with various applications in coordination chemistry.
Uniqueness
This compound is unique due to its selenium content, which imparts distinct chemical and biological properties compared to its sulfur analogs. The presence of selenium enhances its ability to generate oxidative stress and interact with metal ions, making it a valuable compound in both research and industrial applications.
Propiedades
InChI |
InChI=1S/CH4N3Se/c2-1(5)4-3/h3H2,(H2,2,4) | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVPPZSLIPNFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)[Se] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N3Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


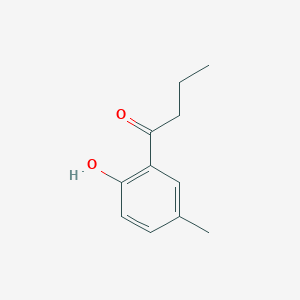
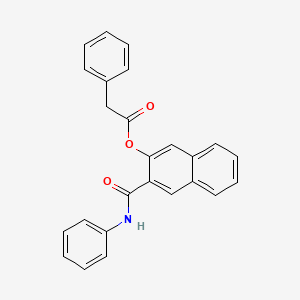
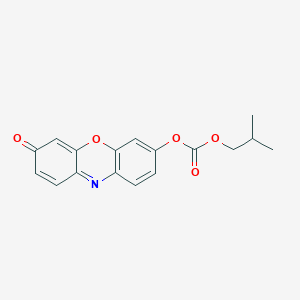
![3-[Amino(2-chlorophenyl)methyl]-2-indolecarboxylic acid ethyl ester](/img/structure/B1623088.png)
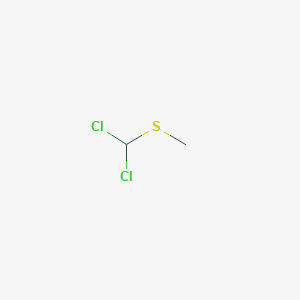
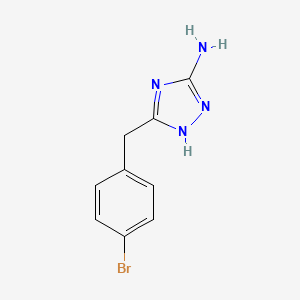

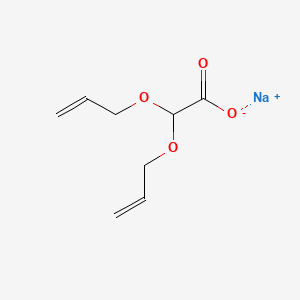
![2,2'-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol](/img/structure/B1623098.png)
![Bis((1H-benzo[d]imidazol-2-yl)methyl)amine](/img/structure/B1623099.png)


